molecular formula C10H10N2O2S B6258207 1-phenylmethanesulfonyl-1H-pyrazole CAS No. 267224-14-6

1-phenylmethanesulfonyl-1H-pyrazole

Cat. No.: B6258207
CAS No.: 267224-14-6
M. Wt: 222.3
InChI Key:
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Description

1-Phenylmethanesulfonyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-phenylmethanesulfonyl-1H-pyrazole typically involves the reaction of arylsulfonyl hydrazides with β-ketonitriles. This reaction can be carried out under mild conditions, often using N-iodosuccinimide (NIS) as a reagent to ensure selectivity towards the desired pyrazole product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenylmethanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone, sulfide, and substituted pyrazole derivatives.

Scientific Research Applications

1-Phenylmethanesulfonyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylmethanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-Phenylmethanesulfonyl-1H-pyrazole can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:

Properties

CAS No.

267224-14-6

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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